

# A Technical Guide to the Natural Abundance and Mineral Sources of Samarium

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Samarium** (Sm), a rare earth element (REE) with atomic number 62, is a critical component in a range of advanced technological applications. Its unique magnetic, catalytic, and nuclear properties have made it indispensable in high-strength permanent magnets, catalysts, and control rods in nuclear reactors. For researchers, scientists, and professionals in drug development, a thorough understanding of its natural abundance and mineral sources is fundamental for assessing its availability, developing extraction and purification technologies, and exploring its potential in novel applications. This technical guide provides an in-depth overview of the geochemistry of **samarium**, its distribution in the Earth's crust, its primary mineral sources, and the analytical methodologies used for its quantification in geological materials.

## **Natural Abundance of Samarium**

**Samarium** is a relatively abundant rare earth element in the Earth's crust. Its concentration varies depending on the geological environment and rock type.

### **Abundance in the Earth's Crust and Other Environments**

The average concentration of **samarium** in the Earth's crust is approximately 6 to 7 parts per million (ppm).[1] This makes it more abundant than elements such as tin.[2] The distribution of



**samarium** is not uniform and is influenced by geochemical processes that concentrate it in specific rock types and minerals.

Environment	Abundance (ppb by weight)	Abundance (ppb by atoms)
Universe	5	0.04
Sun	1	0.01
Meteorite (carbonaceous)	170	20
Crustal Rocks	6000	820
Sea Water	0.00045	0.000019
Stream	0.03	0.0002
Source: WebElements[3]		

# **Concentration in Different Rock Types**

**Samarium** concentrations are generally higher in felsic igneous rocks and their metamorphic equivalents, and lower in ultramafic and carbonate rocks.

Rock Type	Typical Samarium Concentration (ppm)
Granites and Granodiorites	5 - 25
Shales	4 - 10
Sandstones	2 - 8
Carbonatites	100 - 1000+
Basalts	2 - 6
Peridotites	0.1 - 1
Note: These are typical ranges and can vary significantly based on specific geological settings.	



## **Mineral Sources of Samarium**

**Samarium** does not occur as a free element in nature but is found within a variety of minerals, often alongside other rare earth elements. The principal commercial sources of **samarium** are the minerals monazite and bastnäsite.[1][4][5]

## **Primary Mineral Sources**

These minerals are the most significant sources for the commercial extraction of **samarium**.

Mineral	Chemical Formula	Typical Samarium Oxide (Sm <sub>2</sub> O <sub>3</sub> ) Content (% of total REO)	Crystal System
Bastnäsite	(Ce,La,Y)CO₃F	~0.8%[2]	Hexagonal
Monazite	(Ce,La,Nd,Th)PO4	Up to 3% by weight of the mineral[3][4]	Monoclinic
Xenotime	YPO4	Variable, typically lower than monazite	Tetragonal
Allanite	(Ca,Ce,Y,La) <sub>2</sub> (Al,Fe <sup>3+</sup> ) <sub>3</sub> (SiO <sub>4</sub> ) <sub>3</sub> (OH)	Variable, can be a significant carrier	Monoclinic

# **Other Samarium-Bearing Minerals**

**Samarium** is also present in a variety of other minerals, although they are not typically primary targets for its extraction.



Mineral	Chemical Formula	Notes on Samarium Content
Cerite	(Ce,La,Ca) <sub>9</sub> (Mg,Fe <sup>3+</sup> ) (SiO <sub>4</sub> ) <sub>6</sub> (SiO <sub>3</sub> OH)(OH) <sub>3</sub>	Can contain up to 2.8% samarium.[5]
Gadolinite	(Ce,La,Nd,Y)2Fe <sup>2+</sup> Be <sub>2</sub> Si <sub>2</sub> O <sub>10</sub>	Contains variable amounts of samarium.[5]
Samarskite	(Y,Ce,U,Fe)₃(Nb,Ta,Ti)₅O16	The mineral from which samarium was first isolated.[5]
Loparite	(Ce,Na,Ca)(Ti,Nb)O₃	An important source of rare earths in Russia.

## **Global Distribution of Samarium Deposits**

The global reserves of rare earth elements, including **samarium**, are substantial, with significant deposits located in a few key regions. China is the world's leading producer of **samarium**.[5] Other countries with notable reserves and mining operations include the United States, Brazil, India, Sri Lanka, and Australia.[4][5]

The major types of deposits from which **samarium** is extracted are:

- Carbonatites: These igneous rocks are the primary source of bastnäsite, notably at the Bayan Obo deposit in China and the Mountain Pass deposit in the United States.
- Placer Deposits: These are concentrations of heavy minerals in sand and gravel, which are
  the main source of monazite and xenotime. Major placer deposits are found in Australia,
  India, and Brazil.
- Ion-Adsorption Clays: Found predominantly in Southern China, these deposits contain rare earth elements adsorbed onto clay minerals and are a significant source of heavy rare earths, though they also contain light rare earths like samarium.

# **Experimental Protocols for Samarium Determination**



The accurate quantification of **samarium** in geological materials is crucial for exploration, resource assessment, and geochemical research. Several analytical techniques are employed for this purpose, with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) being the most common due to its high sensitivity and low detection limits.

## Sample Preparation: Acid Digestion for ICP-MS Analysis

A common method for bringing solid rock and mineral samples into solution for ICP-MS analysis is acid digestion.

Objective: To completely dissolve the silicate and phosphate matrix of the geological sample to ensure all **samarium** is in solution for analysis.

#### Materials:

- High-purity acids: Nitric acid (HNO<sub>3</sub>), Hydrofluoric acid (HF), Perchloric acid (HClO<sub>4</sub>),
   Hydrochloric acid (HCl)
- Deionized water (18.2 MΩ·cm)
- Closed-vessel microwave digestion system
- · Polytetrafluoroethylene (PTFE) digestion vessels
- Volumetric flasks
- Pipettes

#### Procedure:

- Sample Pulverization: The rock or mineral sample is first crushed and then pulverized to a fine powder (< 200 mesh) to ensure homogeneity.</li>
- Weighing: Accurately weigh approximately 0.1 g of the powdered sample into a clean, dry PTFE microwave digestion vessel.
- Acid Addition:



- Add 3 mL of concentrated HNO<sub>3</sub>.
- Add 2 mL of concentrated HF.
- Add 1 mL of concentrated HClO<sub>4</sub>. (Caution: HF and HClO<sub>4</sub> are extremely corrosive and hazardous. All work must be conducted in a fume hood with appropriate personal protective equipment.)

#### Microwave Digestion:

- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180°C over 15 minutes.
- Hold at 180°C for 20 minutes.
- Allow the vessels to cool to room temperature.

#### Evaporation:

- Carefully open the vessels in a fume hood.
- Place the open vessels on a hot plate at a low temperature (e.g., 120°C) to slowly evaporate the acids to near dryness. This step is crucial for removing the volatile SiF<sub>4</sub>.

#### Redissolution:

- Add 2 mL of concentrated HNO₃ and warm gently to dissolve the residue.
- Add approximately 10 mL of deionized water and warm again.

#### Final Dilution:

- Quantitatively transfer the solution to a 50 mL or 100 mL volumetric flask.
- Add an internal standard (e.g., Indium, Rhenium) to correct for instrumental drift.
- Dilute to the final volume with deionized water. The final acid concentration should be around 2-5% HNO<sub>3</sub>.



# Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Instrumentation: A high-resolution or quadrupole ICP-MS instrument.

Principle: The prepared sample solution is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each isotope of interest, allowing for the determination of the elemental concentration.

#### Key Parameters:

- Isotopes: Samarium has several isotopes. <sup>147</sup>Sm, <sup>149</sup>Sm, and <sup>152</sup>Sm are commonly used for quantification, with corrections made for any isobaric interferences (e.g., from oxides of lighter elements or isotopes of other elements).
- Calibration: A multi-element calibration curve is generated using certified standard solutions of known concentrations.
- Interference Correction: Mathematical corrections are applied to account for isobaric overlaps (e.g., <sup>150</sup>Nd on <sup>150</sup>Sm) and polyatomic interferences (e.g., oxides of lighter REEs).

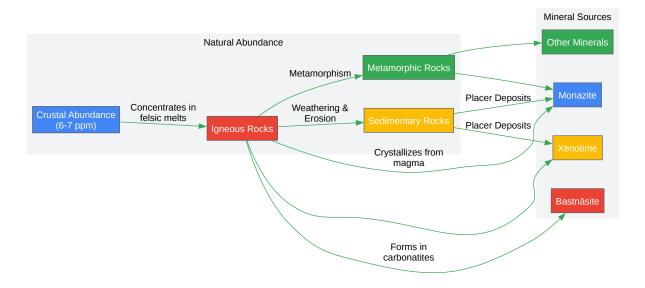
## **Other Analytical Techniques**

- Instrumental Neutron Activation Analysis (INAA): A non-destructive technique where the sample is irradiated with neutrons, and the resulting gamma-ray emissions are measured to determine elemental concentrations. INAA is less susceptible to matrix effects than ICP-MS but generally has higher detection limits.
- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This technique measures the characteristic light emitted by elements in the plasma. It is less sensitive than ICP-MS and is suitable for samples with higher concentrations of **samarium**.

# Logical Relationship of Samarium's Geochemical Cycle



The following diagram illustrates the relationship between the natural abundance of **samarium** and its concentration in various mineral sources.



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